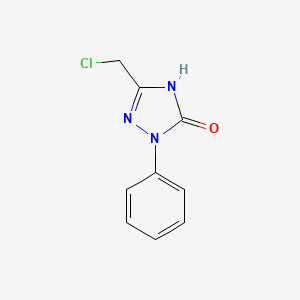
5-(Chloromethyl)-2-phenyl-1,2-dihydro-3H-1,2,4-triazol-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Chloromethyl)-2-phenyl-1H-1,2,4-triazol-3(2H)-one is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their wide range of applications in medicinal chemistry, agriculture, and materials science
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-2-phenyl-1H-1,2,4-triazol-3(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylhydrazine with ethyl chloroacetate to form an intermediate, which then undergoes cyclization with hydrazine hydrate to yield the desired triazole compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
On an industrial scale, the production of 5-(Chloromethyl)-2-phenyl-1H-1,2,4-triazol-3(2H)-one may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
5-(Chloromethyl)-2-phenyl-1H-1,2,4-triazol-3(2H)-one can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction of the triazole ring or the phenyl group can lead to the formation of different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines can be used under mild conditions to achieve substitution.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed to introduce oxygen-containing functional groups.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce specific parts of the molecule.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield aminomethyl derivatives, while oxidation can produce hydroxylated or carboxylated products.
科学研究应用
5-(Chloromethyl)-2-phenyl-1H-1,2,4-triazol-3(2H)-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with antifungal, antibacterial, or anticancer properties.
Biology: The compound can be used in the development of biochemical probes or as a ligand in the study of enzyme interactions.
Materials Science: It is utilized in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Agriculture: The compound can be used in the development of agrochemicals, including herbicides and fungicides.
作用机制
The mechanism of action of 5-(Chloromethyl)-2-phenyl-1H-1,2,4-triazol-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The phenyl group can enhance the compound’s binding affinity to hydrophobic pockets within target proteins, thereby increasing its potency.
相似化合物的比较
Similar Compounds
- 5-(Chloromethyl)-2-methyl-1H-1,2,4-triazol-3(2H)-one
- 5-(Chloromethyl)-2-ethyl-1H-1,2,4-triazol-3(2H)-one
- 5-(Chloromethyl)-2-(4-chlorophenyl)-1H-1,2,4-triazol-3(2H)-one
Uniqueness
5-(Chloromethyl)-2-phenyl-1H-1,2,4-triazol-3(2H)-one is unique due to the presence of both a chloromethyl group and a phenyl group, which can significantly influence its chemical reactivity and biological activity
属性
CAS 编号 |
42284-57-1 |
|---|---|
分子式 |
C9H8ClN3O |
分子量 |
209.63 g/mol |
IUPAC 名称 |
5-(chloromethyl)-2-phenyl-4H-1,2,4-triazol-3-one |
InChI |
InChI=1S/C9H8ClN3O/c10-6-8-11-9(14)13(12-8)7-4-2-1-3-5-7/h1-5H,6H2,(H,11,12,14) |
InChI 键 |
CRKGRWZXOLIVGG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)N2C(=O)NC(=N2)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-chloro-N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide](/img/structure/B12916284.png)




![Furo[2,3-e][1,2]benzoxazole](/img/structure/B12916320.png)





